molecular formula C11H9FN4O3 B7734134 Thrombin inhibitor 5 CAS No. 328108-09-4

Thrombin inhibitor 5

Cat. No.: B7734134
CAS No.: 328108-09-4
M. Wt: 264.21 g/mol
InChI Key: CYAQTWKBNHAHHY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate (CAS: 328108-09-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorobenzoylamino group at position 3 and a methyl ester at position 3. Its structure combines electron-withdrawing (fluorine) and hydrogen-bonding (amide) moieties, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O3/c1-19-10(18)8-13-11(16-15-8)14-9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAQTWKBNHAHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NN1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330219
Record name methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328108-09-4
Record name methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure adapted from fluorinated triazine synthesis, methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1 mmol) is dissolved in dry DMF under nitrogen. 4-Fluorobenzoyl chloride (1.2 mmol) is added dropwise at 0°C, followed by triethylamine (2 mmol) to scavenge HCl. The mixture is stirred at room temperature for 12–24 hours, with progress monitored via TLC (ethyl acetate/hexane, 1:1). Post-reaction, the mixture is diluted with ice water, precipitating the crude product, which is filtered and recrystallized from ethanol.

Key Variables:

  • Solvent: DMF ensures solubility of both reactants and facilitates a homogeneous reaction.

  • Temperature: Room temperature prevents decomposition of the acid chloride while ensuring sufficient reactivity.

  • Stoichiometry: A 20% excess of 4-fluorobenzoyl chloride drives the reaction to completion.

Alternative Pathways: Microwave-Assisted Synthesis

Microwave irradiation, as demonstrated in triazole propanamide synthesis, offers a rapid alternative. Combining the intermediate (1 mmol), 4-fluorobenzoyl chloride (1.1 mmol), and K₂CO₃ (2 mmol) in DMF under microwave irradiation (100°C, 300 W, 20 minutes) yields the product in 85–90% purity after column chromatography (SiO₂, ethyl acetate/hexane gradient). This method reduces reaction time from hours to minutes but requires specialized equipment.

Analytical Characterization and Validation

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 8.12–8.08 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 3.85 (s, 3H, COOCH₃).

  • LC-MS (ESI⁺): m/z 293.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₀FN₃O₃.

Purity and Yield

  • Yield: Conventional methods achieve 70–75% yield, while microwave-assisted routes reach 85–90%.

  • HPLC Purity: >98% (C-18 column, acetonitrile/water gradient).

Comparative Analysis of Methodologies

Parameter Conventional Method Microwave Method
Reaction Time12–24 hours20 minutes
Yield70–75%85–90%
Energy EfficiencyModerateHigh
Equipment RequirementsStandard glasswareMicrowave reactor

The microwave method outperforms conventional approaches in efficiency but necessitates access to specialized instrumentation.

Challenges and Mitigation Strategies

Hydrolysis of 4-Fluorobenzoyl Chloride

Exposure to moisture leads to hydrolysis, reducing yields. Strict anhydrous conditions (e.g., nitrogen atmosphere, molecular sieves) are essential.

Byproduct Formation

Over-acylation or dimerization may occur with excess reagent. Stoichiometric control and gradual addition of the acid chloride mitigate this .

Chemical Reactions Analysis

WAY-358871 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticoagulant Activity

WAY-358871 has been identified as a thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition can lead to therapeutic benefits in conditions such as thrombosis and atrial fibrillation. Studies have shown that this compound exhibits potent anticoagulant properties, making it a candidate for further development in anticoagulant therapies .

Antiviral Properties

The triazole moiety is known for its role in the synthesis of antiviral agents. Methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can serve as a precursor for nucleoside analogs that exhibit antiviral activity. For instance, derivatives of triazole compounds have been used in the synthesis of antiviral drugs like Ribavirin .

Cancer Research

Research indicates that compounds containing triazole rings can also exhibit anticancer properties. The ability of methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate to interact with specific biological targets may provide avenues for developing new cancer therapies .

Pesticide Development

The structural characteristics of this compound suggest potential applications in agrochemicals as a pesticide or herbicide. Triazole derivatives have been widely studied for their fungicidal properties, and modifications to the fluorobenzoyl group may enhance efficacy against specific pathogens .

Synthesis of Functional Materials

The unique properties of methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate can be exploited in the development of new materials with specific functionalities. For example, it may be used in the synthesis of polymers or nanomaterials that require triazole linkages for enhanced stability or reactivity .

Case Studies and Research Findings

Application AreaStudy/ReferenceFindings
Anticoagulant ActivityPubChem Database Demonstrated effective thrombin inhibition; potential for anticoagulant therapy.
Antiviral PropertiesSigma-Aldrich Used as a precursor for nucleoside analogs with antiviral activity.
Cancer ResearchResearch Publications Exhibited promising anticancer activity; further studies recommended.
Agricultural ChemicalsChemicalBook Potential use as a pesticide; structure suggests fungicidal properties.
Materials ScienceResearch Articles Potential for developing new functional materials; ongoing investigations needed.

Mechanism of Action

WAY-358871 exerts its effects by inhibiting the activity of thrombin, an enzyme involved in the blood coagulation process. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in clot formation. This inhibition reduces the formation of blood clots and is beneficial in conditions where excessive clotting is a concern .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Features/Applications References
Methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate 4-Fluorobenzoylamino C11H9FN4O3 280.21 g/mol Herbicidal/metabolite potential
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1406499-29-3) 4-Methoxyphenyl C12H13N3O3 247.25 g/mol Intermediate in organic synthesis
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1406499-24-8) 3-Trifluoromethylphenyl C12H10F3N3O2 285.22 g/mol Enhanced lipophilicity due to -CF3 group
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 87693-72-9) 2-Morpholinoethyl C11H18N4O3 254.28 g/mol Increased solubility via morpholine
Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate (CID 2314952) 4-tert-Butylbenzoylamino C15H18N4O3 302.33 g/mol Bulky tert-butyl group for steric effects
Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate (CAS: 445014-13-1) Thiophene core with 4-chlorophenyl and 4-fluorobenzoylamino C19H13ClFNO3S 397.83 g/mol Expanded aromatic system (thiophene)

Functional Group Impact on Properties

  • Ester Variations: Methyl esters (target compound) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., Ethyl 3-(4-methoxyphenyl)-...), which may influence metabolic pathways .
  • Aromatic vs. Aliphatic Substituents: The morpholinoethyl group in CAS 87693-72-9 introduces basicity and water solubility, contrasting with the hydrophobic trifluoromethylphenyl group in CAS 1406499-24-8 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate, and how can reaction yields be improved?

  • Methodology : The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 4-fluorobenzoyl chloride with a triazole-amine precursor under basic conditions (e.g., NaOH or K₂CO₃) to form the benzoylated intermediate.

Esterification : Use methanol and a coupling agent (e.g., DCC/DMAP) to introduce the methyl ester group.

  • Yield Optimization : Microwave-assisted synthesis (50–100°C, 30–60 mins) can enhance reaction efficiency compared to conventional heating . Purification via column chromatography (hexane/EtOAc gradient) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorobenzoyl), triazole NH (δ 10–12 ppm), and ester carbonyl (δ ~165 ppm).
  • FTIR : Confirm ester C=O (1700–1750 cm⁻¹) and amide N-H (3200–3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
    • Validation : Compare with spectral data of analogous triazole derivatives .

Q. How should researchers handle solubility challenges during in vitro bioassays?

  • Strategies :

  • Use polar aprotic solvents (DMSO or DMF) for stock solutions.
  • Dilute in aqueous buffers (e.g., PBS with ≤1% Tween-80) to avoid precipitation.
  • Confirm stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the compound’s hydrogen-bonding network and crystal packing?

  • Approach :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for non-H atoms .

Hydrogen Bond Analysis : Apply graph-set analysis (Etter’s formalism) to categorize N–H···O and C–H···F interactions .

  • Example : In related triazole-carboxylates, intermolecular N–H···O bonds stabilize layered packing (e.g., dihedral angles ~85° between aromatic rings) .

Q. How can computational modeling predict bioactivity, and what discrepancies might arise between in silico and experimental results?

  • Protocol :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or CYP450). Prioritize binding poses with ΔG ≤ −7 kcal/mol.

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.

  • Data Contradictions : Overestimation of hydrophobic interactions (due to fixed protein conformations) may require experimental validation via SPR or ITC .

Q. What mechanistic insights explain unexpected byproducts during the benzoylation step?

  • Analysis :

  • Side Reactions : Competing acylation at the triazole N2 position (vs. N1) may occur under high-temperature conditions.
  • Mitigation : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and adjust stoichiometry (1.2:1 benzoyl chloride:amine) .
    • Advanced Detection : LC-MS/MS to identify byproducts (e.g., di-acylated species).

Methodological Best Practices

Q. How should researchers address low reproducibility in biological activity assays?

  • Recommendations :

  • Standardize cell lines/passage numbers (e.g., HepG2 ≤ passage 20).
  • Include positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Validate via dose-response curves (IC₅₀ ± SEM from triplicate runs) .

Q. What are the critical parameters for optimizing HPLC purity analysis?

  • Conditions :

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% TFA in H₂O (A) and acetonitrile (B), 30→70% B over 20 mins.
  • Detection: UV at 254 nm; retention time ~12 mins .

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